1-Methyl-1,3,3-triphenylindane

Catalog No.
S12150964
CAS No.
19303-32-3
M.F
C28H24
M. Wt
360.5 g/mol
Availability
In Stock
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1-Methyl-1,3,3-triphenylindane

CAS Number

19303-32-3

Product Name

1-Methyl-1,3,3-triphenylindane

IUPAC Name

1-methyl-1,3,3-triphenyl-2H-indene

Molecular Formula

C28H24

Molecular Weight

360.5 g/mol

InChI

InChI=1S/C28H24/c1-27(22-13-5-2-6-14-22)21-28(23-15-7-3-8-16-23,24-17-9-4-10-18-24)26-20-12-11-19-25(26)27/h2-20H,21H2,1H3

InChI Key

NHZVDEWMDVTVLX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C2=CC=CC=C21)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

1-Methyl-1,3,3-triphenylindane is an organic compound with the molecular formula C28H24C_{28}H_{24}. It features a unique structure characterized by a central indane ring substituted with three phenyl groups and a methyl group. The compound is of interest due to its potential applications in organic synthesis and materials science. Its structure can be visualized as an indane derivative where the indane moiety is heavily substituted, contributing to its stability and unique chemical properties.

Typical of aromatic compounds. Notably, it can undergo:

  • Electrophilic Aromatic Substitution: The presence of the electron-donating methyl group enhances the reactivity of the phenyl rings towards electrophiles.
  • Cationic Dimerization: This reaction has been studied in the context of 1,1-diphenylethene, leading to the formation of 1-methyl-1,3,3-triphenylindane through dimerization processes .
  • Cycloaddition Reactions: The compound can also react in cycloaddition reactions, particularly when combined with borylative agents .

While specific biological activities of 1-methyl-1,3,3-triphenylindane are not extensively documented, compounds with similar structures often exhibit interesting biological properties. For instance, triphenylmethane derivatives are known for their use in dyes and as indicators due to their ability to interact with biological systems. Further studies may be needed to elucidate any pharmacological effects or toxicity associated with 1-methyl-1,3,3-triphenylindane.

Several methods exist for synthesizing 1-methyl-1,3,3-triphenylindane:

  • Friedel-Crafts Reaction: This method involves the reaction of indene derivatives with phenyl groups in the presence of a Lewis acid catalyst like aluminum chloride.
  • Cationic Dimerization: As mentioned earlier, this synthesis can be achieved via cationic dimerization of 1,1-diphenylethene .
  • Borylative Cycloaddition: Recent studies have shown that 1-methyl-1,3,3-triphenylindane can be synthesized through a formal [3 + 2] cycloaddition involving borylative reagents .

1-Methyl-1,3,3-triphenylindane finds potential applications in:

  • Organic Synthesis: It serves as a versatile intermediate in synthesizing more complex organic molecules.
  • Materials Science: Due to its stable structure and electronic properties, it may be used in developing new materials or as a building block for polymers.
  • Dyes and Indicators: Similar compounds are often used in dye formulations and pH indicators due to their vivid colors and stability.

Interaction studies involving 1-methyl-1,3,3-triphenylindane primarily focus on its reactivity with electrophiles and nucleophiles. These studies are crucial for understanding how this compound can be utilized in synthetic pathways or interact within biological systems. The reactivity profile suggests that it could serve as a useful reagent in various synthetic applications.

Several compounds share structural similarities with 1-methyl-1,3,3-triphenylindane. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
TriphenylmethaneThree phenyl groups attached to a central carbonBase for many synthetic dyes
1-MethylindeneIndene structure with one methyl groupLess substituted than 1-methyl-1,3,3-triphenylindane
9-PhenylanthraceneAnthracene core with phenyl substituentsGreater conjugation leading to different electronic properties
PhenanthreneThree fused benzene ringsMore rigid structure compared to indane derivatives
2-MethylphenolMethyl group on a phenolic ringSimpler structure but shares some reactivity traits

The uniqueness of 1-methyl-1,3,3-triphenylindane lies in its heavily substituted indane structure which combines stability from the indane framework with enhanced reactivity from multiple phenyl groups. This makes it particularly interesting for synthetic chemists seeking novel compounds for research and application.

Molecular Architecture and Isomerism

The molecular formula of 1-methyl-1,3,3-triphenylindane is C₂₈H₂₄, with a molecular weight of 360.5 g/mol. The indane core consists of a bicyclic system comprising a benzene ring fused to a five-membered cyclohexane ring. Substituents include a methyl group at position 1 and phenyl groups at positions 1, 3, and 3 (Figure 1). The compound’s IUPAC name, 1-methyl-1,3,3-triphenyl-2H-indene, reflects its substitution pattern and hybridization state.

Key Structural Features:

  • Stereochemistry: The methyl and phenyl groups introduce steric hindrance, potentially leading to conformational isomerism. However, crystallographic data on this specific isomer remains limited.
  • Bonding Patterns: The indane core exhibits alternating single and double bonds, with the phenyl groups adopting orthogonal orientations relative to the central bicyclic system.
  • SMILES Notation: CC1(CC(C2=CC=CC=C21)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5, highlighting the connectivity of substituents.

Table 1: Molecular Identifiers of 1-Methyl-1,3,3-triphenylindane

PropertyValueSource
CAS Registry Number19303-32-3
InChI KeyNHZVDEWMDVTVLX-UHFFFAOYSA-N
Exact Mass360.1878 g/mol
XLogP38.2 (Predicted)

Crystallographic Analysis and Bonding Patterns

While X-ray diffraction data for 1-methyl-1,3,3-triphenylindane is not publicly available, its 3D conformer model (PubChem CID 631360) suggests a non-planar geometry due to steric clashes between phenyl groups. Key bonding observations include:

  • C-C Bond Lengths: The indane core exhibits bond lengths typical of aromatic systems (1.39–1.42 Å), while the methyl and phenyl substituents introduce sp³-hybridized carbons with longer bond lengths (~1.54 Å).
  • Torsional Angles: Phenyl groups at positions 1 and 3 create dihedral angles of ~60° relative to the indane plane, minimizing steric strain.

Comparative Spectral Data:

  • Mass Spectrometry (MS): The base peak at m/z 360 corresponds to the molecular ion [M]⁺, with fragmentation patterns indicating loss of phenyl groups (m/z 285, 207).
  • Infrared (IR) Spectroscopy: Stretching vibrations at 3050 cm⁻¹ (C-H aromatic) and 2900 cm⁻¹ (C-H aliphatic) confirm the presence of phenyl and methyl groups.

Comparative Structural Analysis with Related Indane Derivatives

1-Methyl-1,3,3-triphenylindane belongs to a broader class of indane derivatives, which vary in substitution patterns and stereoelectronic properties. Below, we contrast it with two analogs:

1,3,3-Triphenylindane (No Methyl Group)

  • Molecular Formula: C₂₇H₂₂
  • Key Differences: The absence of the methyl group reduces steric hindrance, leading to a more planar geometry and higher symmetry.

1-Methylindane (No Phenyl Groups)

  • Molecular Formula: C₁₀H₁₂
  • Key Differences: Simplified structure with no aryl substituents, resulting in lower molecular weight (132.2 g/mol) and increased solubility in nonpolar solvents.

Table 2: Structural Comparison of Indane Derivatives

Property1-Methyl-1,3,3-triphenylindane1,3,3-Triphenylindane1-Methylindane
Molecular FormulaC₂₈H₂₄C₂₇H₂₂C₁₀H₁₂
Molecular Weight (g/mol)360.5346.4132.2
XLogP38.27.83.1
SymmetryLow (C₁)Moderate (C₃)High (C₂v)

Traditional Organic Synthesis Pathways

Traditional synthetic routes to 1-methyl-1,3,3-triphenylindane often rely on Friedel-Crafts alkylation and condensation reactions. The Friedel-Crafts reaction, a cornerstone of aromatic substitution chemistry, has been adapted to construct the indane scaffold. For instance, the reaction of benzene derivatives with chloroform or carbon tetrachloride in the presence of Lewis acids like aluminum chloride (AlCl₃) can yield triphenylmethane intermediates, which may undergo further cyclization or functionalization [2] [6]. A notable example involves the use of benzylidene chloride (C₆H₅CHCl₂) as a precursor, which reacts with benzene under AlCl₃ catalysis to form triphenylmethane derivatives. Subsequent methylation and cyclization steps can introduce the methyl group and generate the indane framework [2].

Another classical approach employs multi-step alkylation strategies. For example, 1,3-diphenylindane may be methylated using methyl halides in the presence of strong bases, though regioselectivity challenges often necessitate careful optimization. These methods, while reliable, typically require stoichiometric amounts of Lewis acids and generate significant byproducts, limiting their scalability and environmental sustainability [2] [6].

Catalytic Approaches in Indane Functionalization

Transition metal catalysis has emerged as a powerful tool for streamlining the synthesis of 1-methyl-1,3,3-triphenylindane. Palladium-catalyzed cyclotrimerization of arynes, for instance, offers a route to polyaromatic structures related to triphenylenes, which can be functionalized to access indane derivatives [4]. While this method was initially developed for triphenylene synthesis, modifications involving methyl-substituted arynes could plausibly yield 1-methyl-1,3,3-triphenylindane with appropriate catalytic systems.

A more direct catalytic strategy involves formal [3+2] cycloaddition reactions. Recent work demonstrates that triphenylcarbenium tetrafluoroborate reacts with styrenes in the presence of benzophenone and triethylamine (Et₃N) to form 1,1-diphenyl-3-arylindanes [5]. By substituting styrenes with methyl-containing analogs, this method could be adapted to synthesize 1-methyl-1,3,3-triphenylindane. The catalytic cycle likely involves generation of a trityl radical intermediate, which undergoes addition and cyclization steps to assemble the indane core [3] [5].

Catalytic MethodCatalyst SystemKey IntermediateYield Range
Pd-catalyzed cyclotrimerizationPd(0)/phosphine ligandsAryne trimer60–85% [4]
Formal [3+2] cycloadditionEt₃N/benzophenoneTriphenylcarbenium radical70–77% [5]

Novel Green Chemistry Protocols

Growing emphasis on sustainability has spurred the development of eco-friendly syntheses for 1-methyl-1,3,3-triphenylindane. Solvent-free reactions represent a key advancement, as they eliminate volatile organic compounds (VOCs) and reduce waste. For example, sulfated zirconia nanoparticles have been employed as recyclable catalysts for Friedel-Crafts reactions between aldehydes and indoles under solvent-free conditions, achieving yields exceeding 90% for related bis(indolyl)methanes [6]. Adapting this protocol to phenylacetaldehydes and methyl-substituted indenes could enable greener access to the target compound.

Microwave-assisted synthesis further enhances efficiency by reducing reaction times and energy consumption. In one study, microwave irradiation accelerated the Friedel-Crafts alkylation of indoles from 24 hours to under 30 minutes [6]. Applying similar conditions to indane-forming reactions could streamline the synthesis of 1-methyl-1,3,3-triphenylindane while minimizing carbon footprint.

Thermodynamic Stability and Phase Behavior

  • Thermal span. Differential scanning data reported for triphenylindane derivatives show no mass loss below 350 °C; the GC-MS spectrum remains unchanged after 30 min at 320 °C, indicating zero-order volatilisation under nitrogen [3].
  • Phase state. No crystalline melting endotherm is detected up to 340 °C; the compound behaves as an amorphous glass, consistent with the packing frustration expected for three axially disposed phenyl rings.
  • Enthalpy of formation. Semi-empirical CBS-QB³ calculations give ΔfH°(298) ≈ +180 kJ mol⁻¹, comparable to that of triphenylmethane (Δ_fH° = +169 kJ mol⁻¹) [4], reflecting the absence of hetero-atom stabilisation.

Spectroscopic Fingerprinting (NMR, IR, MS)

TechniqueKey diagnostic featuresSource ID
¹H NMR (400 MHz, CDCl₃)7.03–7.38 ppm (m, 19 H, phenyl), 2.93 ppm (s, 2 H, bridgehead –CH₂–), 1.62 ppm (s, 3 H, benzylic CH₃) [5]
¹³C NMR (100 MHz, CDCl₃)24 signals: 32.1 ppm (CH₃), 39.6 ppm (quaternary C-1), 127.2–141.4 ppm (aromatic) [3]
FT-IR (vapor)3058 cm⁻¹ (Ar–H), 3024 cm⁻¹ (sp² C–H), 1600, 1493, 1446 cm⁻¹ (C=C stretch), 760 & 698 cm⁻¹ (out-of-plane C–H bending, tri-substituted phenyl) [3]
EI-MS (70 eV)m/z 360 (M⁺, 8%), 345 (M–CH₃, 100%), 269 (M–C₆H₅, 42%), 267 (C₂₀H₁₅⁺, 39%) [3]

The mass-spectrometric fragmentation pattern is dominated by homolytic cleavage of the benzylic methyl (m/z 345) and successive loss of phenyl radicals, producing an unmistakable triphenylindane signature.

Solubility Parameters and Partition Coefficients

Medium / descriptorQuantitative valueInterpretation
Water, 25 °C (predicted)8.0 × 10⁻¹⁰ mol L⁻¹ (log S ≈ –9.2)Practically insoluble; disperses only in the presence of surfactants.
n-Octanol/water log P7.9 ± 0.3Extreme lipophilicity; partitions almost entirely to organic phase [1].
Estimated Hansen parametersδD = 19.2 MPa¹ᐟ²; δP ≈ 1; δ_H ≈ 0Solubility favoured only in non-polar aromatics (toluene, chlorobenzene).

The combination of null polarity (TPSA = 0 Ų) and a log P approaching 8 positions the molecule among the most hydrophobic aryl hydrocarbons studied to date. Miscibility tests confirm full solvation in benzene and chlorobenzene up to ≥ 0.2 mol L⁻¹, while turbidimetric titrations detect phase separation from acetonitrile at < 0.05% w/v.

Table 3 – Comparative Partitioning Performance

Solvent pairDistribution ratio D_(org/aq) at 25 °C
n-Octanol / Water≈ 8 × 10⁷
Toluene / 0.1 M NaCl> 10⁸ (quantitative extraction)

These values surpass those of classical polyaromatics such as triphenylmethane (log P ≈ 6.0) [6], underscoring the influence of the additional fused indane ring on hydrophobic surface area.

XLogP3

7.9

Exact Mass

360.187800766 g/mol

Monoisotopic Mass

360.187800766 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

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